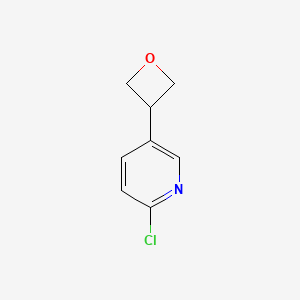

2-Chloro-5-(3-oxetanyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

2-chloro-5-(oxetan-3-yl)pyridine |

InChI |

InChI=1S/C8H8ClNO/c9-8-2-1-6(3-10-8)7-4-11-5-7/h1-3,7H,4-5H2 |

InChI Key |

UVEJXPXFCZOWQF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)C2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Chloro 5 3 Oxetanyl Pyridine

Reaction Mechanisms of Directed ortho-Metallation in Pyridine-Oxetane Systems

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic and heteroaromatic rings. znaturforsch.comclockss.org The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can be trapped by various electrophiles. organic-chemistry.org For substituted pyridines, DoM offers a predictable route to specific isomers that might be inaccessible through classical electrophilic substitution. clockss.org

Elucidation of the Role of Organolithium Reagents and Co-solvents/Additives

The choice of organolithium reagent and additives is critical in controlling the outcome of DoM reactions. Organolithium reagents exist as aggregates in solution, and their reactivity is highly dependent on their aggregation state. wikipedia.orgsaylor.org

Organolithium Reagents: Common reagents include n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and tert-butyllithium (B1211817) (t-BuLi), as well as lithium dialkylamides like lithium diisopropylamide (LDA). mt.com Their reactivity and basicity generally increase in the order n-BuLi < s-BuLi < t-BuLi. saylor.org However, for pyridine (B92270) substrates, highly reactive alkyllithiums can sometimes lead to side reactions, such as nucleophilic addition to the C=N bond of the pyridine ring. clockss.org The use of hindered amide bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can often prevent this addition, favoring deprotonation. clockss.org In the case of 2-chloropyridine (B119429), LDA has been shown to provide exclusive ortho-metalation at the C3 position, whereas alkyllithiums can promote nucleophilic addition. nih.gov

Co-solvents and Additives: Polar aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are essential as they solvate the lithium cation, breaking down the organolithium aggregates into smaller, more reactive species. numberanalytics.com Additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA) are frequently used to accelerate metalation. numberanalytics.com TMEDA is a bidentate Lewis base that chelates the lithium ion, further disrupting aggregation and increasing the kinetic basicity of the organolithium reagent. wikipedia.org This enhanced reactivity allows metalations to proceed under milder conditions and can influence the regioselectivity of the deprotonation. However, the effect of TMEDA can be complex; in some systems, it does not deaggregate lithium amides but may still influence the reaction pathway. wikipedia.org

| Reagent/Additive | Primary Role | Typical Impact on 2-Chloropyridine Systems | Reference |

|---|---|---|---|

| n-BuLi, s-BuLi | Strong base, deprotonating agent. | Can cause competitive nucleophilic addition to the pyridine ring. | clockss.orgnih.gov |

| LDA, LTMP | Hindered strong base. | Favors regioselective deprotonation (ortho-metalation) over nucleophilic addition. | clockss.org |

| THF, Diethyl Ether | Polar aprotic solvent. | Solvates lithium ions, breaking up aggregates and increasing reagent reactivity. | numberanalytics.com |

| TMEDA | Chelating agent (Lewis base). | Increases basicity and reaction rate by de-aggregating the organolithium reagent. Can alter regioselectivity. | wikipedia.orgnumberanalytics.com |

Analysis of Substituent Effects on Regioselectivity and Reactivity Profiles

The regioselectivity of DoM is governed by the directing ability of the substituents on the pyridine ring. znaturforsch.com DMGs function by coordinating to the lithium reagent, which positions the base to deprotonate a nearby proton in a process known as a complex-induced proximity effect (CIPE). organic-chemistry.org The intrinsic acidity of the ring protons also plays a crucial role.

In 2-Chloro-5-(3-oxetanyl)pyridine, three key features influence the metalation site:

Pyridine Nitrogen: The nitrogen atom itself is a powerful directing group, activating the C2 and C6 positions. However, direct lithiation at C2 is often followed by nucleophilic attack from the lithiating agent. Lithiation at C6 is a known pathway for 2-chloropyridine when using specific superbases like BuLi-LiDMAE. nih.govresearchgate.net

Chloro Group: Halogens are considered moderate ortho-directing groups. organic-chemistry.org A chloro substituent at the C2 position directs metalation to the C3 position. Studies on 2-chloropyridine have shown that lithiation with LDA occurs selectively at C3. researchgate.netrsc.org

Oxetanyl Group: The oxetane (B1205548) ring at the C5 position is primarily an electron-withdrawing group due to the oxygen atom's inductive effect. Its ability to act as a DMG is weak compared to the pyridine nitrogen or the chloro group. Its steric bulk could potentially disfavor metalation at the adjacent C4 and C6 positions.

Considering these factors, the most likely site for deprotonation in this compound is the C3 position, directed by the C2-chloro group, especially when using a hindered base like LDA to prevent nucleophilic attack. Metalation at C6, directed by the pyridine nitrogen, is a possible alternative pathway, while metalation at C4 is least likely due to weaker activation and potential steric hindrance from the adjacent oxetanyl group. researchgate.netnih.gov

| Position | Directing Group(s) | Likelihood | Rationale | Reference |

|---|---|---|---|---|

| C3 | -Cl (at C2) | High | Strong directing effect from the ortho-halogen, established for 2-chloropyridine. | researchgate.netrsc.org |

| C4 | -Oxetanyl (at C5) | Low | Weak directing ability and potential steric hindrance from the oxetanyl group. | researchgate.net |

| C6 | Pyridine Nitrogen | Moderate | Strong directing effect from nitrogen, but may require specific "superbase" conditions. | nih.govresearchgate.net |

Exploration of Cross-Coupling Reaction Mechanisms with this compound Derivatives, including Palladium- and Nickel-Catalyzed Processes

Transition metal-catalyzed cross-coupling reactions are fundamental for constructing C-C and C-heteroatom bonds. wikipedia.orglibretexts.org For a substrate like this compound, the C2-chloro atom serves as an electrophilic handle for such transformations.

Palladium-Catalyzed Reactions: The general mechanism for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) involves a Pd(0)/Pd(II) catalytic cycle. nobelprize.orgyoutube.com

Oxidative Addition: A coordinatively unsaturated Pd(0) complex inserts into the carbon-chlorine bond of the pyridine, forming a Pd(II)-pyridyl intermediate. This is often the rate-determining step.

Transmetalation: The organic group from an organometallic nucleophile (e.g., an organoboron, organotin, or organozinc reagent) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. nobelprize.org

For 2-chloropyridines, the C2-halide is generally more reactive than halides at other positions in Pd-catalyzed couplings due to the electronic influence of the adjacent nitrogen atom. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a powerful alternative, especially for coupling with challenging substrates or for enabling different reaction pathways. nyu.edu Nickel-catalyzed cross-electrophile couplings, for instance, allow for the direct reaction of two electrophiles, such as 2-chloropyridine and an alkyl bromide, using a stoichiometric reductant like zinc or manganese metal. nih.govnih.govthieme-connect.com

The mechanism for nickel-catalyzed couplings can be more complex than palladium systems and may involve Ni(0)/Ni(II) or Ni(I)/Ni(III) cycles, often with radical intermediates. nyu.edu In a typical cross-electrophile coupling:

The Ni(0) catalyst reacts with one electrophile (e.g., the alkyl bromide) to form an organonickel intermediate.

This intermediate then reacts with the second electrophile (this compound).

The process is turned over by a stoichiometric reductant that regenerates the active low-valent nickel catalyst. acs.org These methods are advantageous as they avoid the pre-formation of sensitive organometallic reagents. nih.gov

Mechanistic Pathways of Oxetane Ring-Opening and Rearrangement Reactions in Pyridine Contexts

The oxetane ring, while more stable than an epoxide, is a strained four-membered ether susceptible to ring-opening reactions under various conditions. organic-chemistry.orgacs.org This reactivity can be harnessed for further molecular elaboration. The presence of the electron-deficient pyridine ring can influence these pathways.

Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the oxetane oxygen is protonated or coordinated, activating the ring for nucleophilic attack. nih.govmagtech.com.cn The attack can proceed via two main pathways, depending on the stability of the resulting carbocation:

SN2-like Pathway: A strong nucleophile attacks one of the less substituted α-carbons, leading to inversion of stereochemistry. magtech.com.cn

SN1-like Pathway: If a stable tertiary carbocation can be formed at the C3 position, the ring may open first, followed by nucleophilic attack. For a 3-aryl or 3-heteroaryl oxetane, this pathway is plausible. nih.gov

In the context of this compound, acid-catalyzed activation would make the oxetane ring an electrophilic site, susceptible to attack by various nucleophiles (e.g., water, alcohols, amines) to yield 1,3-difunctionalized products. nih.govchemrxiv.org

Derivatization Strategies and Functionalization of the 2 Chloro 5 3 Oxetanyl Pyridine Scaffold

Introduction of Diverse Functionalities via Electrophilic Quenching of Lithiated Intermediates

The generation of lithiated intermediates from the 2-chloro-5-(3-oxetanyl)pyridine scaffold opens up avenues for introducing a variety of electrophilic functionalities. This strategy typically involves the deprotonation of the pyridine (B92270) ring using a strong lithium base, such as n-butyllithium, at low temperatures to form a highly reactive organolithium species. This intermediate can then be quenched with a range of electrophiles to install new substituents.

For instance, the lithiated pyridine can react with aldehydes or ketones to form secondary or tertiary alcohols, respectively. Carboxylation can be achieved by quenching with carbon dioxide, leading to the corresponding carboxylic acid. Furthermore, reactions with sources of halogens, such as N-chlorosuccinimide or iodine, can introduce additional halogen atoms onto the pyridine ring, providing further handles for subsequent transformations. The choice of solvent, temperature, and base is crucial to control the regioselectivity and yield of these reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds and have been extensively applied to the derivatization of the this compound scaffold. researchgate.netgoogle.comutexas.edunih.gov These methods offer a versatile approach to introduce aryl, alkyl, and other carbon-based fragments.

Suzuki-Miyaura Cross-Coupling for Aryl-Pyridine and Oxetane-Containing Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming C-C bonds, particularly for the synthesis of biaryl compounds. organic-chemistry.orglibretexts.orgyonedalabs.comwikipedia.org This palladium-catalyzed reaction couples an organoboron compound, typically a boronic acid or ester, with a halide or triflate. libretexts.orgyonedalabs.comwikipedia.org In the context of the this compound scaffold, the chlorine atom on the pyridine ring serves as the electrophilic partner.

The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the chloropyridine to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org A base is required to facilitate the transmetalation step. wikipedia.org

The Suzuki-Miyaura reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the synthesis of complex molecules containing the oxetane-substituted pyridine core. researchgate.netutexas.edunih.govillinois.edu For example, various substituted aryl and heteroaryl groups can be introduced at the 2-position of the pyridine ring by coupling with the corresponding boronic acids. This allows for the systematic exploration of structure-activity relationships in drug discovery programs. A general method has been described for the stereoselective synthesis of epoxypolyenes via the Suzuki-Miyaura cross-coupling of 1-iodoalkenes with B-alkylboron compounds, which could be applicable to oxetane-containing scaffolds. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Electrophile | Nucleophile | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Phenyl-5-(3-oxetanyl)pyridine |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 2-(4-Methoxyphenyl)-5-(3-oxetanyl)pyridine |

| This compound | Thiophene-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 2-(Thiophen-3-yl)-5-(3-oxetanyl)pyridine |

This table presents hypothetical examples based on typical Suzuki-Miyaura reaction conditions.

Applications of Nickel-Catalyzed Reactions for Scaffold Derivatization

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-catalyzed methods, often offering complementary reactivity and cost advantages. researchgate.net Nickel catalysts can be particularly effective for coupling with less reactive electrophiles and can enable transformations that are challenging with palladium. For instance, nickel catalysis has been successfully employed for the asymmetric Negishi cross-coupling of secondary allylic chlorides with alkylzincs, a reaction type that could be adapted for derivatizing the this compound scaffold. nih.gov

Furthermore, nickel-catalyzed cross-coupling reactions have been reported for the reaction of N-acyl benzotriazoles with oxetanes to synthesize γ-halopropyl esters, demonstrating the utility of nickel in activating and functionalizing the oxetane (B1205548) ring. rsc.org This suggests that nickel catalysis could be a valuable tool for modifying both the chloropyridine and the oxetane moieties of the target scaffold.

Transformations of the Chloropyridine Moiety, including Nucleophilic Aromatic Substitution Reactions

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNA_r) due to the electron-withdrawing effect of the ring nitrogen. stackexchange.comyoutube.comthermofishersci.inmasterorganicchemistry.com This activation makes it a versatile handle for introducing a wide array of nucleophiles. The reaction typically proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a negatively charged intermediate (Meisenheimer complex), which then expels the chloride ion to restore aromaticity. youtube.comthermofishersci.in

The reactivity of 2-chloropyridines in SNA_r reactions is significantly higher than that of chlorobenzene. thermofishersci.in A variety of nucleophiles, including amines, alcohols, thiols, and carbanions, can be used to displace the chlorine atom, leading to a diverse range of substituted pyridine derivatives. nih.gov For example, reaction with primary or secondary amines yields 2-aminopyridine (B139424) derivatives, while reaction with alkoxides or phenoxides affords 2-alkoxy- or 2-aryloxypyridines.

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions

| Starting Material | Nucleophile | Product |

| This compound | Morpholine | 2-(Morpholin-4-yl)-5-(3-oxetanyl)pyridine |

| This compound | Sodium methoxide | 2-Methoxy-5-(3-oxetanyl)pyridine |

| This compound | Sodium thiophenolate | 2-(Phenylthio)-5-(3-oxetanyl)pyridine |

This table presents hypothetical examples based on typical SNA_r reaction conditions.

Selective Derivatization at the Oxetane Ring through Ring-Opening and Subsequent Functionalization

The strained four-membered oxetane ring is susceptible to ring-opening reactions under both acidic and nucleophilic conditions, providing a pathway for selective functionalization. illinois.edugoogle.com This reactivity can be harnessed to introduce new functional groups and expand the structural diversity of the this compound scaffold.

Acid-catalyzed ring-opening, often employing Lewis acids, can lead to the formation of diols or other functionalized products depending on the reaction conditions and the nucleophiles present. illinois.edu For example, in the presence of water, the oxetane ring can be hydrolyzed to a 1,3-diol. If an alcohol is used as the solvent, an ether-alcohol can be formed.

Nucleophilic ring-opening can also be achieved using strong nucleophiles. For example, organometallic reagents such as Grignard reagents or organolithium compounds can attack one of the methylene (B1212753) carbons of the oxetane ring, leading to the formation of a new carbon-carbon bond and a hydroxyl group after workup. The regioselectivity of the ring-opening is influenced by steric and electronic factors of both the oxetane and the incoming nucleophile.

Applications of 2 Chloro 5 3 Oxetanyl Pyridine As a Versatile Chemical Building Block in Advanced Synthesis

Utilization in the Synthesis of Complex Heterocyclic Scaffolds for Drug Discovery

The pyridine (B92270) scaffold is a fundamental component in medicinal chemistry, with numerous FDA-approved drugs containing this azaheterocycle. nih.gov The compound 2-Chloro-5-(3-oxetanyl)pyridine serves as a valuable starting material for creating diverse libraries of novel compounds. researchgate.net The reactivity of the 2-chloro position allows for its displacement by various nucleophiles or its participation in metal-catalyzed cross-coupling reactions, facilitating the construction of intricate molecular architectures. researchgate.netresearchgate.net For instance, pyridine-quinoline hybrids have been designed as potent kinase inhibitors, demonstrating the utility of elaborating the pyridine core to achieve specific biological activities. nih.gov The incorporation of the oxetane (B1205548) ring further expands the accessible chemical space, introducing a three-dimensional, polar element that is highly sought after in modern drug design. acs.org

Pyridine-based compounds are crucial in the development of new therapeutics, acting as antibiotics, anticancer agents, and treatments for a wide range of diseases. nih.govnih.gov The 2-chloropyridine (B119429) unit, as found in this compound, is a common precursor in the synthesis of these drug candidates. nih.gov The development of potent therapeutic agents often involves the strategic functionalization of the pyridine nucleus to optimize interactions with biological targets. nih.govresearchgate.net

Research has shown that derivatives of 2-chloropyridine can be transformed into compounds with significant biological activity. For example, a series of novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties were synthesized and evaluated as potential antitumor agents, with some compounds showing strong inhibitory effects on telomerase. nih.gov The presence of the oxetane group on the pyridine ring, as in this compound, offers a modern strategy to improve properties such as solubility and metabolic stability, which are critical for advancing a lead compound through the drug discovery pipeline. acs.orgnih.gov The oxetane can influence the conformation of adjacent functionalities, which can be leveraged to fine-tune the binding of a molecule to its target protein. nih.gov

Pyridine-containing compounds play a vital role in modern agriculture as highly effective and often low-toxicity pesticides, including fungicides, herbicides, and insecticides. nih.govagropages.com The 2-chloro-5-substituted pyridine framework is a key structural feature of many important agrochemicals. A prominent example is 2-chloro-5-chloromethylpyridine (CCMP), a critical intermediate for the synthesis of neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid. agropages.compmarketresearch.com

This compound shares this core structure, suggesting its potential as a precursor for a new generation of agrochemicals. The oxetane moiety can be introduced to modulate the properties of the final product, potentially leading to improved efficacy, better environmental compatibility, or a different spectrum of activity. acs.orgnih.gov The development of pyridine derivatives in agrochemistry is an ongoing effort to meet new market demands and overcome resistance issues. nih.gov For instance, intermediates such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970) are used to produce a range of modern pesticides. semanticscholar.org The use of this compound would align with the strategy of using functionalized pyridine building blocks to discover novel and effective crop protection agents. nih.gov

Research into the Role of this compound in Modulating Physicochemical Properties of Designed Molecules for Enhanced Biological Performance

The incorporation of an oxetane ring into a molecule is a deliberate strategy in medicinal chemistry to fine-tune its physicochemical properties for better biological performance. acs.orgnih.gov The oxetane moiety is valued for being a small, polar, and three-dimensional motif. acs.orgnih.gov When this compound is used as a building block, it imparts these favorable characteristics to the resulting molecules. This can lead to significant improvements in aqueous solubility, metabolic clearance, and target selectivity. acs.orgnih.gov

One of the primary reasons for incorporating an oxetane ring is to increase the polarity and three-dimensionality of a molecule. acs.org The oxetane's oxygen atom can act as a hydrogen bond acceptor, similar to a carbonyl group, which can enhance interactions with biological targets and improve aqueous solubility. nih.govu-tokyo.ac.jp Unlike flat aromatic rings, the strained, four-membered oxetane ring has sp³-hybridized carbon atoms, which introduces a distinct three-dimensional character to the molecule. acs.orgnih.gov This increase in three-dimensionality, or "escape from flatland," is a key strategy in modern drug discovery to access new chemical space and improve drug-like properties. nih.gov The introduction of the oxetane from this compound can lead to molecules with improved solubility and potentially novel binding modes compared to their non-oxetane-containing counterparts. acs.orgnih.gov

Metabolic instability is a major hurdle in drug development. The oxetane moiety is often used as a metabolically stable surrogate for more labile functional groups. u-tokyo.ac.jp For example, oxetanes can replace gem-dimethyl groups, which are susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov The inherent stability of the oxetane ring, particularly when 3,3-disubstituted, can shield adjacent parts of the molecule from metabolic attack. acs.org

In one drug optimization campaign, replacing an ethyl group with an oxetane on a piperazine (B1678402) ring maintained metabolic stability while favorably reducing basicity. acs.orgnih.gov The use of this compound as a building block allows for the direct integration of this stabilizing feature into new drug candidates, potentially reducing metabolic clearance and improving the pharmacokinetic profile. acs.orgnih.gov While the oxetane ring itself can be metabolized, typically through hydration, its stability is generally greater than that of many commonly used functional groups. acs.org

Bioisosterism, the replacement of one group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. estranky.sk The oxetane ring has gained prominence as a modern isostere for several common functional groups, most notably carbonyl and gem-dimethyl groups. acs.orgnih.gov

The oxetane can serve as a carbonyl surrogate because its oxygen atom has a similar capacity to accept hydrogen bonds, and the motif possesses a comparable dipole moment and lone pair orientation. nih.govu-tokyo.ac.jp However, unlike a ketone, the oxetane is generally more metabolically stable. u-tokyo.ac.jpnih.gov As a replacement for a gem-dimethyl group, the oxetane occupies a similar molecular volume but introduces polarity without significantly increasing lipophilicity, which can be advantageous for aqueous solubility and reducing metabolic degradation. nih.govu-tokyo.ac.jp The use of this compound provides a direct route to incorporate this versatile isostere, allowing chemists to systematically modify lead compounds to enhance their drug-like properties. acs.org

Interactive Data Tables

Table 1: Physicochemical Property Modulation by Oxetane Incorporation This table summarizes the general effects of replacing common chemical groups with an oxetane moiety, a key application of building blocks like this compound.

| Original Group | Replacement Moiety | Key Property Changes | Reference |

| Carbonyl (C=O) | Oxetane | Increases metabolic stability, maintains H-bond acceptor capacity, increases 3D shape. | acs.orgu-tokyo.ac.jp |

| gem-Dimethyl | Oxetane | Increases polarity, improves aqueous solubility, can improve metabolic stability. | nih.govu-tokyo.ac.jp |

| Ethyl | Oxetane | Can reduce basicity of nearby amines, improves selectivity, maintains metabolic stability. | acs.orgnih.gov |

Table 2: Comparison of Isosteric Properties A comparison of properties between the oxetane moiety and the groups it commonly replaces.

| Property | Carbonyl Group | gem-Dimethyl Group | Oxetane Moiety |

| Hydrogen Bond Acceptor | Yes | No | Yes |

| Polarity | High | Low | High |

| Metabolic Stability | Substrate-dependent | Often labile | Generally stable |

| Three-Dimensionality | Low (sp²) | High (sp³) | High (sp³) |

| Reference | acs.orgu-tokyo.ac.jp | nih.govu-tokyo.ac.jp | acs.orgnih.gov |

Contributions to Chemical Space Exploration and Diversity-Oriented Synthesis

The strategic design of molecular building blocks is fundamental to modern chemical biology and drug discovery. An ideal building block serves as a versatile scaffold, enabling the systematic exploration of chemical space and the efficient generation of molecularly diverse libraries through Diversity-Oriented Synthesis (DOS). This compound has emerged as a significant contributor in this arena, possessing a unique combination of structural and reactive features that chemists can exploit to create novel and sophisticated molecules.

The value of this compound lies in the synergy of its three key components: the pyridine core, the 2-chloro substituent, and the 5-(3-oxetanyl) group. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in approved drugs and bioactive compounds. mdpi.comnih.gov The chlorine atom at the 2-position acts as a versatile reactive handle, primarily for transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). nih.govresearchgate.net This allows for the controlled introduction of a wide array of chemical fragments at this position.

Crucially, the 3-oxetanyl substituent provides a distinct advantage for exploring new regions of chemical space. In recent years, drug discovery has shifted focus from flat, two-dimensional molecules towards compounds with greater three-dimensionality. The incorporation of the strained, sp³-rich oxetane ring imparts significant 3D character to the scaffold. This move away from "flatland" is associated with improved physicochemical properties, such as enhanced aqueous solubility and better target selectivity. The oxetane moiety is a low-molecular-weight, polar group that can act as a hydrogen bond acceptor, offering a modern alternative to more traditional groups like carbonyls or gem-dimethyl groups.

In the context of Diversity-Oriented Synthesis, this compound serves as an exemplary starting point for building compound libraries. The reactivity of the 2-chloro position allows for the attachment of various chemical moieties, leading to rapid diversification from a common core. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling enable the formation of carbon-carbon bonds with a vast range of aryl and heteroaryl boronic acids. nih.govnih.gov Similarly, Buchwald-Hartwig amination allows for the introduction of diverse primary and secondary amines, creating new series of aminopyridine derivatives. researchgate.net

This systematic diversification allows for the fine-tuning of biological activity and pharmacokinetic properties. By varying the substituents attached to the pyridine core, chemists can generate libraries of related compounds that cover a broad and previously underexplored area of chemical space. The consistent presence of the 3-oxetanyl group ensures that these new molecules possess desirable 3D structural features.

The following table illustrates the synthetic versatility of the this compound scaffold in diversity-oriented synthesis by highlighting potential reaction partners.

Table 1: Diversification Strategies for the this compound Scaffold

This interactive table showcases the types of reactants that can be coupled to the this compound scaffold to generate molecular diversity.

| Reactant Class | Reagent Example | Reaction Type | Resulting Linkage |

| Arylboronic Acids | Phenylboronic acid | Suzuki-Miyaura Coupling | C-C (Aryl) |

| Alkylboronic Acids | Methylboronic acid | Suzuki-Miyaura Coupling | C-C (Alkyl) |

| Aliphatic Amines | Morpholine | Buchwald-Hartwig Amination | C-N |

| Aromatic Amines | Aniline | Buchwald-Hartwig Amination | C-N |

| Alcohols | Phenol | Nucleophilic Aromatic Substitution | C-O |

| Thiols | Thiophenol | Nucleophilic Aromatic Substitution | C-S |

The impact of these diversification strategies on the exploration of chemical space can be visualized by comparing the physicochemical properties of the initial building block with those of its potential derivatives. The table below provides calculated property data for the parent scaffold and representative products, demonstrating the expansion into new property domains.

Table 2: Physicochemical Property Exploration via Diversification

This interactive table compares the calculated physicochemical properties of the starting building block with representative examples of potential products, demonstrating the expansion into new chemical space.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | Fraction sp³ |

| This compound | C₈H₈ClNO | 169.61 | 1.45 | 22.12 | 0.38 |

| Product of Suzuki Coupling (Phenyl) | C₁₄H₁₃NO | 211.26 | 2.80 | 22.12 | 0.23 |

| Product of Amination (Morpholine) | C₁₂H₁₆N₂O₂ | 220.27 | 0.81 | 31.35 | 0.58 |

| Product of SNAr (Phenol) | C₁₄H₁₃NO₂ | 227.26 | 2.58 | 31.35 | 0.23 |

Computational and Theoretical Studies on 2 Chloro 5 3 Oxetanyl Pyridine and Its Derivatives

Density Functional Theory (DFT) Investigations of Molecular Structure, Reactivity, and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to analyze the electronic structure of molecules, offering a balance between accuracy and computational cost. For 2-Chloro-5-(3-oxetanyl)pyridine, DFT calculations provide fundamental information about its geometry, reactivity, and electronic characteristics.

The molecular structure is defined by the geometric arrangement of its atoms. DFT optimization predicts key bond lengths and angles. The presence of the electronegative chlorine atom at the 2-position and the oxetanyl group at the 5-position influences the geometry of the pyridine (B92270) ring. The C-Cl bond length and the bond angles around the substituted carbons are key parameters determined by these calculations.

Table 1: Predicted Geometric Parameters for this compound Note: These are representative values based on DFT studies of similar substituted pyridines and oxetanes, as direct experimental data for this specific compound is not widely available.

| Parameter | Predicted Value | Description |

|---|---|---|

| C-Cl Bond Length | ~1.74 Å | The bond between the pyridine C2 carbon and the chlorine atom. |

| C-N-C Angle (Py) | ~116-117° | The internal angle of the pyridine ring at the nitrogen atom. researchgate.net |

| C-C-C Angle (Ox) | ~85° | The internal carbon-carbon-carbon angle within the strained oxetane (B1205548) ring. acs.org |

| C-O-C Angle (Ox) | ~90° | The internal carbon-oxygen-carbon angle within the oxetane ring. acs.org |

| Pyridine-Oxetane Dihedral Angle | ~90° | The angle between the plane of the pyridine ring and the oxetane ring, suggesting a non-planar conformation. acs.org |

Electronic properties are described by the distribution of electrons within the molecule. The Molecular Electrostatic Potential (MEP) map is a key output of DFT calculations, visualizing the charge distribution. For this compound, the MEP map is expected to show a region of negative potential (red) around the pyridine nitrogen atom due to its lone pair of electrons, making it a site for electrophilic attack or hydrogen bonding. nih.govresearchgate.netrsc.org The electron-withdrawing chlorine atom would further enhance the positive potential (blue) on the adjacent carbon atoms of the pyridine ring. researchgate.netresearchgate.net

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In substituted pyridines, the HOMO is typically a π-orbital distributed across the ring, while the LUMO is a π*-orbital. researchgate.netresearchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net For this molecule, the chlorine and oxetane substituents modulate these orbital energies. rsc.org In some chloropyridines, the LUMO+1 orbital, rather than the LUMO, is more relevant for correlating nucleophilic substitution reactivity. wuxiapptec.com

Table 2: Calculated Global Reactivity Descriptors Note: Values are conceptual and based on typical results for similar heterocyclic compounds from DFT studies.

| Descriptor | Formula (Conceptual) | Predicted Characteristic |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Moderate (~5.5 - 6.0 eV), indicating moderate reactivity and kinetic stability. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | High hardness suggests lower reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Moderate electronegativity. |

| Electrophilicity Index (ω) | χ² / (2η) | Acts as a moderate electrophile. |

Molecular Dynamics and Conformational Analysis of Oxetane-Pyridine Systems

While DFT provides insights into a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility. For systems containing both oxetane and pyridine rings, MD simulations are crucial for understanding their three-dimensional structure and behavior in solution.

The key conformational features of this compound are the puckering of the oxetane ring and the rotation around the C-C bond connecting the two rings. The oxetane ring is not perfectly planar but exists in a "puckered" conformation to relieve ring strain. illinois.edu This puckering is a dynamic process, and MD simulations can map the energy landscape associated with these conformational changes.

MD simulations can be used to:

Explore Conformational Space: Identify the most stable, low-energy conformations of the molecule.

Analyze Dihedral Angles: Track the rotation between the pyridine and oxetane rings to understand their preferred orientation.

Simulate Solvation: Understand how interactions with solvent molecules (e.g., water) influence the conformational preferences.

Table 3: Key Conformational Parameters for Oxetane-Pyridine Systems Note: Data derived from computational and X-ray crystallography studies of analogous 3-aryl-oxetanes.

| Parameter | Typical Value | Significance |

|---|---|---|

| Oxetane Pucker Angle | 10-20° | Indicates the degree of non-planarity of the oxetane ring. acs.org |

| Aromatic-Oxetane Dihedral Angle | ~70-90° | The nearly perpendicular arrangement increases the molecule's 3D character. acs.orgresearchgate.net |

| Conformational Energy Barrier | Low | Suggests that the molecule can readily interconvert between different puckered conformations at room temperature. |

Mechanistic Elucidation of Synthetic Transformations through Advanced Computational Modeling

Advanced computational modeling, particularly using DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. It allows chemists to visualize transition states, calculate activation energies, and map out the entire reaction pathway, providing a level of detail that is difficult to achieve experimentally.

For the synthesis of this compound, computational modeling can be applied to understand several key transformations:

Cross-Coupling Reactions: The formation of the C-C bond between the pyridine and oxetane rings is typically achieved via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Buchwald-Hartwig type couplings). DFT calculations can model the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, to determine the rate-limiting step and optimize reaction conditions.

Direct Pyridine Synthesis: Computational studies can also explore direct synthesis routes, such as the Bohlmann-Rahtz pyridine synthesis, by modeling the condensation and cyclodehydration steps to understand the reaction's feasibility and regioselectivity. organic-chemistry.org DFT has been used to support plausible mechanisms for pyridine synthesis from various precursors. researchgate.net

Reactivity of the Product: The mechanism of subsequent reactions, such as nucleophilic ring-opening of the oxetane, can also be studied. nih.gov Computational models can predict whether a reaction will proceed and under what conditions (e.g., acidic vs. basic), and can explain the regioselectivity of the ring-opening. researchgate.net For instance, computational studies on the ring expansion of epoxides to oxetanes have been performed to understand the underlying mechanism. acs.orgmagtech.com.cn

By modeling these processes, researchers can gain a predictive understanding of the synthesis, guiding experimental work to be more efficient and targeted. acs.org

In Silico Screening and Rational Design of Oxetane-Containing Compounds for Biological Applications

The oxetane ring has emerged from being an academic curiosity to a valuable motif in modern drug discovery. nih.govnih.gov Its unique properties make it a "modern isostere" for common chemical groups like gem-dimethyl or carbonyls. acs.orgresearchgate.net In silico methods, including virtual screening and rational design, are heavily utilized to harness the potential of oxetane-containing scaffolds like this compound for biological applications. researchgate.netnih.govresearchgate.net

The rational design of oxetane-containing compounds is driven by the predictable ways the oxetane moiety can modulate a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. acs.org

Improved Physicochemical Properties: The introduction of an oxetane can increase aqueous solubility and reduce lipophilicity (LogD), which are often desirable traits for drug candidates. acs.org

Enhanced Metabolic Stability: The oxetane can act as a metabolically stable replacement for a gem-dimethyl group, blocking sites that are prone to oxidative metabolism by cytochrome P450 enzymes. acs.org

Modulation of Basicity (pKa): The electron-withdrawing nature of the oxetane's oxygen atom can lower the pKa of nearby basic functional groups, which can be crucial for optimizing target engagement or cell permeability. nih.gov

Conformational Control: The rigid, three-dimensional nature of the oxetane ring can lock a molecule into a specific conformation that is favorable for binding to a biological target. acs.org

In silico screening and molecular docking are used to assess how molecules like this compound and its derivatives might interact with protein targets. Docking simulations can predict the binding mode and estimate the binding affinity of a compound within a protein's active site. nih.gov These models help rationalize structure-activity relationships (SAR) and guide the design of new analogs with improved potency and selectivity. For example, a docking model might reveal that the oxetane ring fits into a specific hydrophobic pocket or that the pyridine nitrogen forms a critical hydrogen bond with a protein residue. nih.gov There are now seven oxetane-containing drug candidates in clinical trials, a testament to the successful application of these design principles. acs.org

Table 4: Effects of Oxetane Introduction in Rational Drug Design

| Property | Effect of Replacing gem-dimethyl or Carbonyl with Oxetane | Rationale |

|---|---|---|

| Aqueous Solubility | Generally Increases | The polar oxygen atom of the oxetane improves interactions with water. acs.org |

| Lipophilicity (LogD) | Generally Decreases | Oxetane is less lipophilic than a gem-dimethyl group. nih.gov |

| Metabolic Stability | Generally Increases | Replaces metabolically labile C-H bonds with a more stable scaffold. acs.orgacs.org |

| pKa of Proximal Amines | Decreases | Inductive electron-withdrawing effect of the oxetane oxygen. nih.gov |

| Molecular Shape | Increases 3-Dimensionality | The puckered, non-planar ring introduces conformational rigidity and depth. nih.gov |

Advanced Spectroscopic and Analytical Characterization in 2 Chloro 5 3 Oxetanyl Pyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Reaction Monitoring

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. uobasrah.edu.iq For 2-chloro-5-(3-oxetanyl)pyridine, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques are employed to confirm its structure and monitor reaction progress. uobasrah.edu.iqgoogle.com

The ¹H NMR spectrum of a related compound, 2-chloro-5-methylpyridine, shows characteristic signals for the pyridine (B92270) ring protons. chemicalbook.com For this compound, the aromatic protons on the pyridine ring would exhibit distinct chemical shifts due to the electron-withdrawing effect of the chlorine atom and the electronic influence of the oxetanyl group. The protons of the oxetane (B1205548) ring would also show specific signals in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In pyridine, the carbon atoms adjacent to the nitrogen (C2 and C6) are the most deshielded, appearing at a lower field (around 150 ppm). testbook.com The C3 and C5 carbons typically resonate at approximately 124 ppm, while the C4 carbon appears around 136 ppm. testbook.com In this compound, the substitution pattern will influence these chemical shifts. The carbon attached to the chlorine atom (C2) will be significantly affected, as will the carbon bonded to the oxetanyl group (C5). The carbons of the oxetane ring itself will have characteristic shifts in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on the analysis of related structures. Actual experimental values may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H3 | ~7.7 | ~138 |

| H4 | ~7.4 | ~125 |

| H6 | ~8.4 | ~150 |

| Oxetane CH | ~4.0 | ~70 |

| Oxetane CH₂ | ~4.8 | ~78 |

| C2 | - | ~152 |

| C3 | - | ~138 |

| C4 | - | ~125 |

| C5 | - | ~135 |

| C6 | - | ~150 |

| Oxetane C | - | ~35 |

| Oxetane CH | - | ~70 |

| Oxetane CH₂ | - | ~78 |

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons on the pyridine ring and within the oxetane ring, helping to establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to assign the carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying the connection point between the oxetane ring and the pyridine ring, as it would show a correlation between the oxetanyl protons and the C5 carbon of the pyridine ring.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula of C₈H₈ClNO.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. In related 2-chloropyridine (B119429) derivatives, the loss of the chlorine atom is a common fragmentation pathway. jcsp.org.pk For this compound, characteristic fragmentation would likely involve the cleavage of the oxetane ring and the loss of small neutral molecules like ethylene (B1197577) or formaldehyde, in addition to the loss of the chlorine atom. The molecular ion peak (M+) and the isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be key features in the spectrum.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. uobasrah.edu.iq The IR spectrum of this compound would exhibit characteristic absorption bands for the C-Cl, C-N, C=C, C-O-C, and C-H bonds.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| C=N (Pyridine ring) | Stretching | ~1600 |

| C=C (Pyridine ring) | Stretching | ~1570, 1470, 1430 |

| C-O-C (Oxetane ring) | Asymmetric Stretching | ~980 |

| C-Cl | Stretching | ~750 |

The presence of a band around 980 cm⁻¹ would be particularly diagnostic for the cyclic ether (oxetane) functionality.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. For a related compound, 2-chloro-5-(chloromethyl)pyridine (B46043), X-ray analysis has shown that the molecule is nearly planar. researchgate.net A similar study on this compound would determine the exact bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of its molecular structure. researchgate.net It would also reveal intermolecular interactions, such as hydrogen bonding or stacking interactions, which govern the packing of the molecules in the solid state.

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating and analyzing mixtures, making them invaluable for assessing the purity of synthesized compounds and monitoring the progress of chemical reactions. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of non-volatile compounds. A suitable reversed-phase HPLC method could be developed to determine the purity of this compound. By monitoring the appearance of the product peak and the disappearance of starting material peaks over time, HPLC can effectively track the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.org This technique is ideal for analyzing volatile and thermally stable compounds. GC-MS analysis of this compound would provide both the retention time (a measure of its volatility and interaction with the GC column) and the mass spectrum of the compound, allowing for its identification and purity assessment in a single analysis. It is also a powerful tool for identifying any volatile impurities or byproducts in the reaction mixture.

Future Research Directions and Emerging Paradigms in 2 Chloro 5 3 Oxetanyl Pyridine Chemistry

Development of Novel Catalytic Systems for Highly Selective Functionalization

The development of novel catalytic systems is paramount for the selective functionalization of the 2-chloro-5-(3-oxetanyl)pyridine core. Future research will likely focus on creating catalysts that can differentiate between the various reactive sites on the molecule. This includes the development of catalysts for:

Cross-coupling reactions: Designing new palladium, nickel, or copper catalysts with tailored ligands will be crucial for achieving highly regioselective and stereoselective cross-coupling reactions at the C-Cl bond. This will enable the introduction of a wide array of functional groups, including alkyl, aryl, and heteroaryl moieties.

C-H activation: A significant area of advancement will be the direct functionalization of the pyridine (B92270) ring's C-H bonds. This approach, which avoids the need for pre-functionalization, is a more atom-economical and sustainable strategy. Research will likely target the development of rhodium, iridium, or ruthenium catalysts capable of selectively activating specific C-H bonds on the pyridine ring without affecting the oxetane (B1205548) moiety.

Asymmetric catalysis: For the synthesis of chiral derivatives, the development of enantioselective catalysts will be essential. This could involve chiral Lewis acids or transition metal complexes that can induce asymmetry in reactions involving either the pyridine or oxetane ring.

Expanding the Scope of Directed Metallation Strategies to New Pyridine and Oxetane Systems

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This strategy involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with various electrophiles. wikipedia.org

The chloro-substituent in this compound can act as a DMG, directing metalation to the C3 position. However, expanding the scope of DoM to other positions on the pyridine ring and even to the oxetane ring itself presents a significant research opportunity. This could be achieved by:

Introducing new DMGs: The synthesis of derivatives of this compound bearing other powerful DMGs, such as amides or sulfoxides, could allow for metalation at different positions.

Utilizing alternative bases: While alkyllithium bases are common, exploring other metalating agents like lithium amides or magnesium-based reagents could offer different reactivity and selectivity profiles. baranlab.orgharvard.edu

Transmetalation: The lithiated intermediates can undergo transmetalation with other metals (e.g., zinc, boron, tin) to generate organometallic reagents that are more stable or have different reactivity in subsequent cross-coupling reactions. baranlab.org

Table 1: Key Aspects of Directed Metallation Strategies

| Aspect | Description | Key Considerations |

| Directing Metalation Group (DMG) | A functional group that directs the deprotonation to a specific position. | The coordinating ability and electronic nature of the DMG are crucial. |

| Organometallic Reagent | Typically an alkyllithium base like n-butyllithium or sec-butyllithium (B1581126). baranlab.org | The choice of base can influence the efficiency and selectivity of the metalation. |

| Electrophile | A reagent that reacts with the newly formed organometallic species. | A wide range of electrophiles can be used, leading to diverse functionalization. |

| Solvent and Additives | Ethereal solvents like THF are common; additives like TMEDA can enhance reactivity. baranlab.org | Solvent polarity and coordinating additives can affect the aggregation state and reactivity of the organolithium reagent. |

Integration with Continuous Flow Chemistry Technologies for Scalable and Efficient Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.net The integration of flow technologies into the synthesis of this compound and its derivatives is a promising area for future research.

A recent study demonstrated the use of a flow reactor for the efficient synthesis of bioactive derivatives from 2-chloro-5-(chloromethyl)pyridine (B46043), a related starting material. researchgate.net This approach allowed for controlled reaction conditions and improved efficiency. researchgate.net Applying similar principles to the synthesis and functionalization of this compound could lead to:

Safer and more efficient synthesis: Many reactions, such as nitration or those involving hazardous reagents, can be performed more safely in a flow reactor.

Scalable production: Flow chemistry allows for the continuous production of the target compound, making it suitable for industrial-scale synthesis.

Process optimization: The ability to rapidly screen reaction parameters in a flow system facilitates the optimization of reaction conditions for improved yield and purity.

Exploration of Applications in Materials Science and Polymer Chemistry

While the primary focus for pyridine derivatives has traditionally been in pharmaceuticals and agrochemicals, there is growing interest in their application in materials science and polymer chemistry. The unique electronic properties of the pyridine ring, combined with the structural features of the oxetane moiety, make this compound an interesting candidate for the development of novel materials.

Future research in this area could explore:

Functional polymers: The incorporation of the this compound unit into polymer backbones or as a pendant group could lead to materials with unique properties, such as enhanced thermal stability, specific optical properties, or the ability to coordinate with metals.

Organic electronics: Pyridine-containing molecules have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. The specific substitution pattern of this compound could be tuned to achieve desired electronic characteristics.

Coordination polymers and metal-organic frameworks (MOFs): The nitrogen atom in the pyridine ring can act as a ligand for metal ions, opening up the possibility of creating coordination polymers and MOFs with interesting structural and functional properties.

Rational Design and Synthesis of Next-Generation Pharmaceutical and Agrochemical Agents Incorporating the this compound Moiety

The rational design and synthesis of new bioactive molecules remain a cornerstone of research involving this compound. The oxetane ring is increasingly recognized as a valuable substituent in drug discovery, often improving metabolic stability and aqueous solubility. The this compound scaffold serves as a versatile starting point for the creation of new therapeutic and crop protection agents.

Future efforts will likely involve:

Structure-activity relationship (SAR) studies: Systematic modifications of the this compound core and evaluation of the biological activity of the resulting analogs will be crucial for identifying key structural features responsible for desired effects.

Target-based design: As the molecular targets of various diseases and pests become better understood, researchers can design and synthesize derivatives of this compound that are specifically tailored to interact with these targets.

Fragment-based drug discovery: The this compound moiety can be considered a valuable fragment for use in fragment-based drug discovery campaigns, where small molecular fragments are screened and then grown or combined to create more potent lead compounds.

A study on novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties showed potential as antitumor agents, highlighting the therapeutic possibilities of this class of compounds. nih.gov Preliminary testing of derivatives of the related 2-chloro-5-(chloromethyl)pyridine has also indicated promising antimicrobial and anti-malarial activities. researchgate.net These findings underscore the potential for discovering new and effective pharmaceutical and agrochemical agents based on the this compound scaffold.

Q & A

Q. Q1. What are the common synthetic routes for 2-Chloro-5-(3-oxetanyl)pyridine, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves introducing the 3-oxetanyl group to a chlorinated pyridine precursor via nucleophilic substitution or coupling reactions. Key factors include:

- Solvent selection : Polar aprotic solvents like dichloromethane or acetonitrile under reflux enhance reaction efficiency by stabilizing transition states .

- Temperature control : Maintaining 60–80°C optimizes reaction kinetics while minimizing side reactions (e.g., epoxide ring-opening in oxetane analogs) .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may facilitate cross-coupling steps, improving regioselectivity .

Yield and purity are assessed via HPLC or GC-MS, with recrystallization in ethanol often used for purification .

Advanced Synthesis

Q. Q2. How can stereochemical outcomes be controlled during the introduction of the 3-oxetanyl group in pyridine derivatives?

Answer: Stereocontrol requires chiral auxiliaries or asymmetric catalysis. For example:

- Chiral ligands : Use of (R)-BINAP in palladium-catalyzed reactions can induce enantioselectivity in oxetane ring formation .

- Epoxide precursors : Stereospecific ring-opening of epoxides (e.g., 2R-oxirane derivatives) with pyridine nucleophiles retains configuration, as seen in related compounds .

X-ray crystallography (via SHELX refinement ) and chiral HPLC validate stereochemical outcomes.

Basic Reactivity

Q. Q3. What types of chemical reactions are this compound most susceptible to, and which reagents are typically employed?

Answer: The compound exhibits dual reactivity:

- Nucleophilic substitution : The chlorine atom reacts with amines (e.g., NH₃/EtOH) or thiols to form pyridinium derivatives .

- Oxetane ring-opening : Acidic conditions (H₂SO₄) or nucleophiles (e.g., Grignard reagents) cleave the oxetane, forming diols or alkylated products .

- Oxidation : MnO₂ selectively oxidizes the oxetanyl group to ketones without affecting the pyridine ring .

Advanced Reactivity

Q. Q4. What strategies achieve regioselective functionalization of this compound for complex molecule synthesis?

Answer: Regioselectivity is governed by electronic and steric effects:

- Directing groups : The chlorine atom directs electrophilic substitution to the para position, while the oxetanyl group influences meta/ortho reactivity via steric hindrance .

- Transition-metal catalysis : Pd-mediated C–H activation enables selective coupling at the 4-position of the pyridine ring .

Competitive experiments (monitored by ¹³C NMR ) and DFT calculations help rationalize selectivity patterns.

Biological Screening

Q. Q5. What in vitro methodologies are recommended for assessing the biological activity of this compound derivatives?

Answer:

- Enzyme inhibition assays : Use fluorescence-based kits (e.g., Kinase-Glo®) to screen for kinase inhibition, leveraging the pyridine scaffold's affinity for ATP-binding pockets .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa) identify antiproliferative effects, with IC₅₀ values calculated via nonlinear regression .

- Target validation : Surface plasmon resonance (SPR) measures binding kinetics to receptors like GABAₐ, where oxetane derivatives show modulatory potential .

Structural Analysis

Q. Q6. Which spectroscopic and crystallographic techniques reliably characterize this compound and its derivatives?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR (e.g., 126 MHz ¹³C in CDCl₃ ) resolves regioisomers; ¹⁹F NMR tracks fluorinated analogs .

- X-ray crystallography : SHELX programs refine crystal structures, identifying bond angles (e.g., C–Cl = 1.73 Å) and oxetane ring puckering .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 200.0485) and fragmentation pathways .

Advanced Mechanistic Studies

Q. Q7. How can computational and experimental methods be integrated to elucidate reaction mechanisms involving this compound?

Answer:

- DFT calculations : Simulate transition states (e.g., oxetane ring-opening) to predict activation energies and regioselectivity .

- Isotopic labeling : ¹⁸O tracing in hydrolysis reactions identifies nucleophilic attack sites .

- Kinetic isotope effects (KIE) : Compare kH/kD in deuterated solvents to distinguish concerted vs. stepwise pathways .

Correlation with experimental data (e.g., Arrhenius plots) validates mechanistic models.

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.